(+)-Biotin-PEG12-CH2CH2COONHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Biotin-PEG12-CH2CH2COONHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of compounds. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, making this compound highly valuable in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG12-CH2CH2COONHS Ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.
NHS Ester Formation: Finally, the biotin-PEG is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Advanced purification techniques like chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin-PEG12-CH2CH2COONHS Ester undergoes several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of biotin-PEG and NHS.
Conjugation: The NHS ester reacts with primary amines in proteins or other molecules, forming stable amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Conjugation: Requires mild conditions, often performed in aqueous buffers at neutral pH.
Major Products
Hydrolysis: Biotin-PEG and NHS.
Conjugation: Biotin-PEG conjugated to the target molecule.
Scientific Research Applications
(+)-Biotin-PEG12-CH2CH2COONHS Ester is widely used in various scientific fields:
Chemistry: Used in the synthesis of biotinylated compounds for affinity purification and detection.
Biology: Facilitates the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of (+)-Biotin-PEG12-CH2CH2COONHS Ester involves the formation of stable amide bonds with primary amines in target molecules. The NHS ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming a covalent bond. This conjugation process is crucial for the targeted delivery and immobilization of biotinylated compounds.
Comparison with Similar Compounds
Similar Compounds
- Biotin-PEG2-NHS Ester
- Biotin-PEG4-NHS Ester
- Biotin-PEG8-NHS Ester
Uniqueness
(+)-Biotin-PEG12-CH2CH2COONHS Ester is unique due to its longer PEG chain (12 units), which provides greater solubility and reduced steric hindrance compared to shorter PEGylated biotin compounds. This makes it particularly useful in applications requiring high solubility and minimal interference with biological interactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXSUFTTIRQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N4O18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.